Me-Tet-PEG4-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

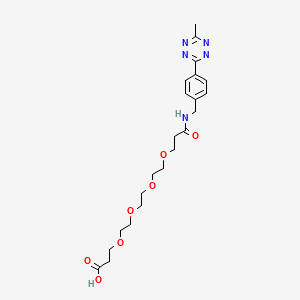

C22H31N5O7 |

|---|---|

Molecular Weight |

477.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C22H31N5O7/c1-17-24-26-22(27-25-17)19-4-2-18(3-5-19)16-23-20(28)6-8-31-10-12-33-14-15-34-13-11-32-9-7-21(29)30/h2-5H,6-16H2,1H3,(H,23,28)(H,29,30) |

InChI Key |

UEWCOLSWCISPDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Me-Tet-PEG4-COOH: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl-Tetrazine-Polyethylene Glycol-Carboxylic Acid (Me-Tet-PEG4-COOH), a heterobifunctional linker integral to advancements in bioconjugation, targeted drug delivery, and molecular imaging. This document details its chemical structure, physicochemical properties, and provides standardized experimental protocols for its application.

Core Chemical Structure and Functional Moieties

This compound is a versatile chemical tool composed of three critical functional components: a methyltetrazine (Me-Tet) moiety, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (COOH).[1] This unique combination of functional groups allows for a powerful and flexible approach to linking molecules of interest to biomolecules in a specific and controlled manner.[2]

The key functional components are:

-

Methyltetrazine (Me-Tet) Group : This nitrogen-rich heterocyclic ring is the bioorthogonal reactive group of the molecule.[2] It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO).[1] This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts. The methyl group on the tetrazine ring significantly enhances its stability compared to unsubstituted counterparts.[1]

-

Polyethylene Glycol (PEG4) Spacer : The four-unit PEG chain serves as a hydrophilic spacer, which increases the overall aqueous solubility of the molecule and its conjugates. This is a crucial feature for biological applications as it helps to prevent the aggregation of labeled proteins. The flexible chain also minimizes steric hindrance between the conjugated molecules.

-

Carboxylic Acid (COOH) Group : The terminal carboxyl group provides a versatile handle for covalent modification. It readily reacts with primary and secondary amines, such as the lysine residues on proteins, to form stable amide bonds. This reaction is not spontaneous and requires chemical activation, typically with carbodiimides like EDC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1802907-91-0 | |

| Chemical Formula | C₂₀H₂₈N₄O₇ | |

| Molecular Weight | ~436.5 g/mol | |

| Appearance | Red or purple crystalline solid | |

| Solubility | Water, DMSO, DMF, DCM | |

| Storage (Powder Form) | Store at -20°C, desiccated. Stable for up to 3 years. | |

| Storage (Stock Solution) | Prepare in a dry, water-miscible solvent (e.g., DMSO, DMF). Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months). |

Experimental Protocols

The use of this compound in bioconjugation is typically a two-stage process. First, the carboxylic acid is activated and linked to an amine-containing molecule. Second, the tetrazine group is reacted with a TCO-modified molecule.

Protocol 1: Activation of Carboxylic Acid and Conjugation to a Primary Amine (e.g., Protein)

This protocol describes the conjugation of this compound to a primary amine on a protein using EDC and Sulfo-NHS chemistry.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-containing protein

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Desalting column for purification

Procedure:

-

Protein Preparation : Exchange the protein into the Conjugation Buffer to a final concentration of 2-10 mg/mL.

-

Activation of Carboxylic Acid :

-

In a separate microfuge tube, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

In another tube, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL).

-

Combine this compound, EDC, and Sulfo-NHS in the Activation Buffer. A molar ratio of 1:2:5 (COOH:EDC:Sulfo-NHS) is a common starting point.

-

Incubate for 15-30 minutes at room temperature to form the semi-stable Sulfo-NHS ester.

-

-

Conjugation to Protein :

-

Add the activated Me-Tet-PEG4-Sulfo-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the amine molecule is a typical starting point, though this may require optimization.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification :

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Protocol 2: Tetrazine-TCO Ligation for ADC Synthesis

This protocol outlines the final conjugation step where a TCO-modified antibody is reacted with a drug-linker conjugate (Payload-Me-Tet-PEG4).

Materials:

-

TCO-modified antibody

-

Payload-Me-Tet-PEG4 conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) columns for purification

Procedure:

-

Reaction Setup :

-

Dissolve the Payload-Me-Tet-PEG4 conjugate in PBS or DMSO.

-

Add a 1.5 to 3-fold molar excess of the Payload-Me-Tet-PEG4 conjugate to the TCO-modified antibody solution.

-

-

Incubation :

-

Incubate the reaction mixture at room temperature. The reaction is typically rapid, and the progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Purification :

-

Purify the resulting Antibody-Drug Conjugate (ADC) from excess drug-linker conjugate and other impurities using size-exclusion chromatography.

-

Applications in Drug Development

This compound is a powerful tool in drug development, primarily for the construction of Antibody-Drug Conjugates (ADCs). Its heterobifunctional nature allows for the precise attachment of potent drug payloads to monoclonal antibodies, enabling targeted delivery to cancer cells.

Furthermore, the bioorthogonal nature of the tetrazine-TCO ligation is leveraged in pre-targeted drug delivery strategies. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a tetrazine-linked therapeutic agent is administered, which then rapidly and specifically "clicks" to the antibody at the target location. This strategy can enhance the therapeutic window by minimizing systemic exposure to the toxic payload.

References

Me-Tet-PEG4-COOH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, mechanism of action, and applications of Methyl-Tetrazine-PEG4-Carboxylic Acid (Me-Tet-PEG4-COOH), a pivotal heterobifunctional linker in modern bioconjugation and targeted therapeutics.

This compound, also known as Methyltetrazine-PEG4-acid, has emerged as a critical tool in the fields of bioconjugation, drug delivery, and molecular imaging.[1] Its versatile structure, combining a stable methyltetrazine moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and efficient linkage of molecules for a myriad of applications, including the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its use.

Core Chemical Properties

This compound is a heterobifunctional linker designed for sequential or orthogonal conjugation strategies.[1] Its structure is comprised of three key functional components:

-

Methyltetrazine (Me-Tz) Group: This nitrogen-rich heterocycle is the cornerstone of the molecule's bioorthogonal reactivity. It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained alkenes, most notably trans-cyclooctene (TCO). This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts. The presence of the methyl group significantly enhances the stability of the tetrazine ring compared to its unsubstituted counterparts.

-

Polyethylene Glycol (PEG4) Spacer: The hydrophilic 4-unit polyethylene glycol linker imparts several beneficial properties. It enhances the aqueous solubility of the molecule and its conjugates, which is crucial for biological applications, and helps to prevent the aggregation of labeled proteins. The flexible chain also acts as a spacer to minimize steric hindrance between the conjugated molecules. In therapeutic applications, the PEG linker can contribute to reduced immunogenicity and improved bioavailability.

-

Carboxylic Acid (COOH) Group: The terminal carboxyl group provides a versatile handle for covalent modification. It readily reacts with primary and secondary amines, such as the lysine residues on proteins, to form stable amide bonds. This reaction is not spontaneous and requires chemical activation, typically with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS) or its sulfo- a.

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Synonyms | Methyltetrazine-PEG4-acid, this compound | |

| CAS Number | 1802907-91-0 | |

| Chemical Formula | C₂₀H₂₈N₄O₇ | |

| Molecular Weight | ~436.5 g/mol | |

| Appearance | Red or purple crystalline solid | |

| Solubility | Water, DMSO, DMF, DCM, THF, Chloroform | |

| Purity | Typically >95% (as determined by HPLC) | |

| Predicted pKa | 4.28 ± 0.10 | |

| Predicted Boiling Point | 647.6 ± 65.0 °C | |

| Predicted Density | 1.236 ± 0.06 g/cm³ |

Storage and Stability: Proper handling and storage are critical for maintaining the reactivity of this compound.

| Condition | Recommendation | Reference(s) |

| Powder Form | Store at -20°C, desiccated. Stable for up to 3 years. | |

| Stock Solution | Prepare in a dry, water-miscible solvent (e.g., DMSO, DMF). Store at -20°C for short-term (up to 1 month). |

Mechanism of Action

This compound facilitates bioconjugation through two primary, orthogonal chemical reactions, offering significant flexibility in experimental design.

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The hallmark of this compound's utility is the iEDDA reaction between its electron-deficient methyltetrazine ring and a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) derivative. This bioorthogonal "click" reaction is characterized by its exceptional speed and selectivity, allowing it to proceed efficiently within complex biological environments without interfering with native biochemical processes. The reaction is often complete within minutes at room temperature.

References

A Comprehensive Technical Guide to the Solubility of Me-Tet-PEG4-COOH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of Methyl-Tetrazine-PEG4-Carboxylic Acid (Me-Tet-PEG4-COOH), a critical heterobifunctional linker used in bioconjugation, targeted drug delivery, and molecular imaging. Understanding the solubility of this reagent in various solvents is paramount for its effective handling, storage, and application in experimental workflows.

Core Chemical Properties Overview

This compound integrates three key functional moieties: a stable methyltetrazine group for bioorthogonal "click" chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent linkage to amine-containing molecules.[1][2] The inclusion of the PEG4 spacer is a deliberate design feature to significantly enhance the aqueous solubility of the molecule and its subsequent conjugates, which is a crucial attribute for biological applications.[1][3][4]

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for this compound in commonly used laboratory solvents. This data is essential for the preparation of stock solutions and for designing robust experimental protocols.

| Solvent | Solubility | Concentration | Conditions & Remarks | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | 125 mg/mL (261.77 mM) | Requires sonication. It is highly recommended to use fresh, anhydrous DMSO as the compound is hygroscopic. | |

| Water | Soluble | ~5 mg/mL | The hydrophilic PEG spacer enhances aqueous solubility. For optimal solubility, it is recommended to use a buffer with a pH above 6, as the carboxylic acid group (predicted pKa ≈ 4.28) will be deprotonated and more soluble. | |

| Dimethylformamide (DMF) | Soluble | No specific data available | Often used as an alternative to DMSO for preparing stock solutions. | |

| Dichloromethane (DCM) | Soluble | No specific data available | ||

| Tetrahydrofuran (THF) | Soluble | No specific data available | ||

| Chloroform | Soluble | ~5 mg/mL |

Experimental Protocols

Detailed methodologies for preparing solutions of this compound are critical for ensuring the reproducibility of experiments. Below are standard protocols for preparing stock and working solutions.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in anhydrous DMSO, which is a common starting point for most bioconjugation reactions.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator water bath

-

Low-retention microcentrifuge tubes

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL or 100 mM).

-

Vortex the solution vigorously for 30 seconds.

-

If the compound is not fully dissolved, place the vial in a sonicator water bath and sonicate for 5-10 minutes.

-

Visually inspect the solution to ensure all solid has dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes in low-retention tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the dilution of a DMSO stock solution into an aqueous buffer for immediate use in a biological reaction.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Vortex mixer

Procedure:

-

Thaw a single-use aliquot of the this compound DMSO stock solution.

-

While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

-

Continue to vortex for another 30 seconds to ensure the solution is homogeneous.

-

Use the freshly prepared working solution immediately for your experiment.

Visualizing Experimental Workflows and Molecular Structure

The following diagrams, generated using Graphviz, illustrate key aspects of working with this compound.

Caption: A typical workflow for determining the solubility of this compound.

Caption: Functional components of the this compound molecule.

References

The Reactivity of the Carboxylic Acid Group in Me-Tet-PEG4-COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Me-Tet-PEG4-COOH is a heterobifunctional linker that has become an invaluable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure comprises three key components: a methyltetrazine (Me-Tet) moiety for bioorthogonal click chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group. This guide provides an in-depth exploration of the reactivity of the carboxylic acid group, offering a technical overview of its activation and conjugation chemistry.

Core Reactivity: Amide Bond Formation

The terminal carboxylic acid group on this compound is the primary site for covalent attachment to biomolecules, such as proteins, peptides, and amine-modified surfaces.[1] The fundamental reaction is the formation of a stable amide bond with a primary amine, commonly found on the side chains of lysine residues and the N-terminus of proteins.[2][3]

However, the direct reaction between a carboxylic acid and a primary amine is not spontaneous and requires chemical activation of the carboxyl group.[1][4] This activation is necessary to convert the hydroxyl of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.

Activation of the Carboxylic Acid: The EDC/NHS Chemistry

The most prevalent and efficient method for activating the carboxylic acid of this compound is through the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). This process proceeds in two key steps:

-

Formation of a Reactive O-Acylisourea Intermediate: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.

-

Conversion to a More Stable NHS Ester: To mitigate hydrolysis and improve reaction efficiency, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is less prone to hydrolysis than the O-acylisourea intermediate and can be more efficiently conjugated to primary amines.

The resulting NHS ester of this compound can then readily react with primary amines on a target molecule to form a stable amide linkage.

Factors Influencing the Reaction

Several factors critically influence the efficiency of the conjugation reaction:

-

pH: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.7-6.0). However, the subsequent reaction of the NHS ester with a primary amine is favored at a slightly alkaline pH (7.2-8.5). Therefore, a two-step process with buffer exchange or a compromise pH is often employed.

-

Temperature: The activation and conjugation reactions are typically carried out at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer reaction time.

-

Buffers: It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or MES buffer, during the activation and conjugation steps. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the activated linker, leading to reduced conjugation efficiency.

-

Reactant Concentrations: The molar ratio of the linker to the amine-containing molecule often needs to be optimized, with a 10- to 20-fold molar excess of the linker being a common starting point.

Experimental Protocol: Conjugation of this compound to a Protein

The following is a general protocol for the conjugation of this compound to a protein using EDC/sulfo-NHS chemistry.

Materials:

-

This compound

-

Protein or other amine-containing molecule

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Immediately before use, prepare fresh stock solutions of EDC and sulfo-NHS (e.g., 10 mg/mL) in the Activation Buffer.

-

Prepare the protein solution in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.

-

Add a molar excess of the EDC solution (e.g., 2-fold molar excess relative to the linker).

-

Immediately add a molar excess of the sulfo-NHS solution (e.g., 2-fold molar excess relative to the linker).

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to the Protein:

-

Add the activated Me-Tet-PEG4-NHS ester solution to the protein solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Quantitative Data Summary

| Parameter | Value/Range | Notes |

| Activation pH | 4.7 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |

| Conjugation pH | 7.2 - 8.5 | Favors the reaction of the NHS ester with primary amines. |

| Reaction Temperature | Room Temperature or 4°C | 4°C may require longer incubation times. |

| Linker Molar Excess | 10 - 20 fold | Starting point for optimization. |

| Activation Time | 15 - 30 minutes | For EDC/NHS activation. |

| Conjugation Time | 2 hours (RT) or Overnight (4°C) | Dependent on temperature and reactants. |

Visualizing the Reaction Pathway and Workflow

Caption: Reaction pathway for the activation of the carboxylic acid on this compound and its conjugation to a primary amine.

References

An In-depth Technical Guide to Methyltetrazine-PEG4-acid: Properties and Protocols for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and common experimental applications of Methyltetrazine-PEG4-acid, a heterobifunctional linker at the forefront of bioconjugation chemistry. Its unique architecture, combining a stable methyltetrazine moiety with a flexible PEG4 spacer and a reactive carboxylic acid, enables the precise and efficient coupling of biomolecules. This makes it an invaluable tool in the development of targeted therapies, advanced molecular imaging agents, and antibody-drug conjugates (ADCs).

Core Physicochemical Data

The following tables summarize the key physicochemical properties of Methyltetrazine-PEG4-acid, providing a ready reference for experimental design and execution.

| Property | Data | References |

| CAS Number | 1802907-91-0 | [1][2][3] |

| Molecular Formula | C₂₀H₂₈N₄O₇ | [1][2] |

| Molecular Weight | 436.46 g/mol | |

| Appearance | Red crystalline solid | |

| Purity | Typically ≥95% (as determined by HPLC) |

| Handling and Storage | Conditions | References |

| Storage Conditions | -20°C, desiccated | |

| Shipping Conditions | Ambient temperature | |

| Solubility | Soluble in Water, DMSO, DMF, DCM, THF, Chloroform |

Principles of Reactivity and Application

Methyltetrazine-PEG4-acid's utility stems from its two distinct reactive functionalities, which allow for sequential or orthogonal conjugation strategies. The core of its application lies in a two-step process: the formation of a stable amide bond via its carboxylic acid group, followed by a highly efficient and bioorthogonal "click" reaction with the methyltetrazine moiety.

The methyltetrazine group participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most notably a trans-cyclooctene (TCO) derivative. This reaction is exceptionally fast and selective, proceeding efficiently in complex biological media without interfering with native functional groups. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.

The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the lysine residues of proteins. This activation is typically achieved using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an N-hydroxysuccinimide (NHS) ester to improve efficiency and stability.

The polyethylene glycol (PEG4) spacer is hydrophilic, which increases the water solubility of the molecule and the resulting conjugate. This flexible spacer also minimizes steric hindrance between the conjugated molecules.

Experimental Protocols

The following are detailed methodologies for the key experiments involving Methyltetrazine-PEG4-acid.

General Protocol for EDC/NHS Activation of the Carboxylic Acid

This protocol provides a general guideline for activating the carboxylic acid group on Methyltetrazine-PEG4-acid for subsequent reaction with an amine-containing molecule.

Activation:

-

Dissolve the Methyltetrazine-PEG4-acid in an appropriate buffer (e.g., 0.1 M MES, pH 4.5-5).

-

Add EDC (e.g., 1.2 equivalents) and NHS (e.g., 1.2 equivalents) to the solution.

-

Stir the reaction for 15-30 minutes at room temperature.

Conjugation:

-

Add the amine-containing molecule to the activated carboxylic acid solution.

-

Adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the amine reaction.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

Quenching and Purification:

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).

-

Purify the conjugate using appropriate chromatographic techniques.

Two-Step Protein Conjugation via Amide Coupling and IEDDA

This protocol describes the labeling of a protein with a TCO-containing molecule using Methyltetrazine-PEG4-acid as the linker.

Step 1: Activation of Methyltetrazine-PEG4-acid and Conjugation to the Protein

Reagent Preparation:

-

Equilibrate Methyltetrazine-PEG4-acid, EDC, and sulfo-NHS to room temperature.

-

Prepare a stock solution of Methyltetrazine-PEG4-acid in anhydrous DMSO (e.g., 10 mg/mL).

-

Prepare fresh stock solutions of EDC and sulfo-NHS in ultrapure water (e.g., 10 mg/mL).

-

Prepare the protein to be conjugated in an amine-free buffer at a pH of 7.2-7.5 (e.g., Phosphate Buffered Saline - PBS).

Activation and Conjugation:

-

To the protein solution, add the Methyltetrazine-PEG4-acid stock solution to achieve the desired molar excess (typically a 10-20 fold excess relative to the protein).

-

Add EDC and sulfo-NHS to the reaction mixture. A typical starting point is a final concentration of 5 mM EDC and 10 mM sulfo-NHS.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

Purification:

-

Remove excess, unreacted Methyltetrazine-PEG4-acid and crosslinking reagents using a desalting column or size-exclusion chromatography (SEC). The column should be equilibrated with a suitable buffer, such as PBS at pH 7.4.

Step 2: IEDDA Reaction with a TCO-Containing Molecule

Reagent Preparation:

-

Dissolve the TCO-containing molecule (e.g., a fluorescent dye, a drug molecule) in a compatible solvent (e.g., DMSO).

Click Reaction:

-

Add the TCO-containing molecule to the purified protein-Methyltetrazine-PEG4 conjugate. A 1.5 to 5-fold molar excess of the TCO-molecule is typically used.

-

Incubate the reaction for 30-60 minutes at room temperature.

Final Purification:

-

Purify the final protein conjugate using SEC to remove any unreacted TCO-containing molecule and potential aggregates.

Visualizing the Workflow and Molecular Interactions

The following diagrams illustrate the key processes and relationships involved in the use of Methyltetrazine-PEG4-acid.

References

The Tipping Point of Targeted Therapeutics: An In-depth Technical Guide to Tetrazine Linkers in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized our ability to perform specific and efficient chemical transformations within complex biological systems. Among the arsenal of bioorthogonal tools, the inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), has emerged as a frontrunner due to its exceptionally fast reaction kinetics and high specificity.[1][2] This technical guide provides a comprehensive overview of the applications of tetrazine linkers, with a focus on their pivotal role in advancing targeted therapeutics and in vivo imaging. We will delve into the core chemistry, present key quantitative data, provide detailed experimental protocols, and visualize complex workflows to empower researchers in harnessing the full potential of this remarkable technology.

The Core Reaction: Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition

At the heart of tetrazine bioorthogonal chemistry lies the iEDDA reaction, a powerful cycloaddition that proceeds rapidly under physiological conditions without the need for a catalyst.[3] The electron-deficient tetrazine ring reacts with an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO), to form a stable dihydropyridazine product with the release of nitrogen gas (N₂).[3][4] This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes, making it an ideal tool for in vivo applications.

The versatility of tetrazine chemistry is further enhanced by the ability to tune the reaction kinetics by modifying the substituents on the tetrazine ring. This allows for the optimization of the reaction for specific applications, balancing the need for rapid ligation with the requirement for in vivo stability.

Quantitative Data: Reaction Kinetics and Stability

The efficacy of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂) and the stability of the reactants in a biological environment. The following tables summarize key kinetic and stability data for various tetrazine derivatives, providing a basis for selecting the optimal linker for a given application.

Table 1: Second-Order Rate Constants (k₂) for Tetrazine-TCO Ligations

| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3,6-di-(2-pyridyl)-s-tetrazine (DP-tetrazine) | TCO | ~2000 |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~3.3 |

| H-Tetrazine | TCO | >1000 |

| 3,6-Bis(diethylamino)-1,2,4,5-tetrazine | TCO | Varies (highly reactive) |

Note: Rate constants can vary depending on the specific TCO derivative, solvent, and temperature.

Table 2: Stability of Tetrazine Derivatives

| Tetrazine Derivative | Condition | Half-life (t₁/₂) |

| Dimethyltetrazine | Phosphate-buffered saline (PBS) | ~14 hours (50% hydrolyzed) |

| Dipyridyl-tetrazine | Phosphate-buffered saline (PBS) | 9.6 hours |

| Alkyl- or pyridinyl-substituted tetrazines | PBS, 37°C | >85% remaining after 10 hours |

Applications in Drug Development and Research

The unique characteristics of tetrazine linkers have led to their widespread adoption in various areas of drug development and biomedical research.

Antibody-Drug Conjugates (ADCs)

ADCs represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker connecting the antibody and the payload is a critical component, and tetrazine-based linkers offer significant advantages. The bioorthogonal nature of the tetrazine-TCO ligation allows for the precise, site-specific conjugation of the drug to the antibody, leading to more homogeneous ADCs with improved therapeutic indices.

In Vivo Imaging and Diagnostics

The ability to perform the tetrazine ligation in living organisms has opened up new avenues for in vivo imaging, particularly Positron Emission Tomography (PET). A pretargeting strategy is often employed, where a TCO-modified targeting molecule (e.g., an antibody) is administered first and allowed to accumulate at the target site. Subsequently, a radiolabeled tetrazine probe is administered, which rapidly reacts with the TCO-modified molecule, allowing for high-contrast imaging of the target tissue. This approach minimizes the radiation dose to non-target tissues and allows for the use of short-lived radioisotopes.

Drug Delivery and Controlled Release

Tetrazine linkers can be engineered to be cleavable under specific physiological conditions, enabling the controlled release of therapeutic agents. For example, linkers incorporating disulfide bonds can be cleaved in the reducing environment of the cell cytoplasm, releasing the active drug only after internalization. This "click-to-release" strategy enhances the therapeutic window of potent drugs by minimizing off-target toxicity.

Chemical Proteomics

Tetrazine ligation has become an invaluable tool in chemical proteomics for identifying the protein targets of small molecules. A small molecule of interest can be functionalized with a TCO group and introduced into a biological system. A tetrazine-bearing reporter tag (e.g., biotin or a fluorescent dye) is then used to label the proteins that have interacted with the small molecule, enabling their subsequent identification and characterization.

Experimental Protocols

The following are generalized protocols for key experiments involving tetrazine linkers. It is crucial to optimize these protocols for specific molecules and experimental conditions.

Protocol 1: TCO-Modification of an Antibody

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Prepare a stock solution of the TCO-NHS ester in anhydrous DMSO (e.g., 10-20 mM).

-

To the mAb solution (typically 1-10 mg/mL), add a 10-20 fold molar excess of the TCO-NHS ester solution. Ensure the final DMSO concentration is below 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS).

-

Determine the degree of labeling (DOL) of the TCO-modified antibody using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Synthesis of a Drug-Tetrazine Conjugate

Materials:

-

Amine-containing drug

-

Tetrazine-linker with an NHS ester (e.g., Tetrazine-SS-NHS)

-

Anhydrous DMSO or DMF

-

Diisopropylethylamine (DIPEA)

-

Reversed-phase HPLC for purification

Procedure:

-

Dissolve the amine-containing drug and a slight molar excess (e.g., 1.1 equivalents) of the Tetrazine-NHS ester in a suitable organic solvent like DMSO.

-

Add a mild base such as DIPEA (2-3 equivalents) to facilitate the reaction between the NHS ester and the amine.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.

-

Purify the drug-linker conjugate using reversed-phase HPLC.

Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation

Materials:

-

TCO-modified antibody

-

Purified drug-tetrazine conjugate

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Mix the TCO-modified antibody and the purified drug-tetrazine conjugate in the reaction buffer at a desired molar ratio (e.g., 1:1.5 antibody:drug-linker).

-

Incubate the reaction for 1-4 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purify the resulting ADC from unreacted drug-linker and other impurities using a size-exclusion chromatography column.

-

Characterize the final ADC, including determining the final drug-to-antibody ratio (DAR), purity, and aggregation state.

Conclusion

Tetrazine linkers, through their participation in the remarkably efficient and bioorthogonal iEDDA reaction, have firmly established themselves as a cornerstone of modern chemical biology and drug development. Their applications in creating homogenous and potent ADCs, enabling high-contrast in vivo imaging, facilitating controlled drug release, and advancing proteomic studies underscore their immense potential. As research continues to refine the properties of tetrazine and their dienophile partners, we can anticipate even more innovative and impactful applications that will continue to push the boundaries of targeted therapeutics and our understanding of complex biological systems.

References

Methodological & Application

Revolutionizing Antibody-Drug Conjugates: Harnessing the Power of Me-Tet-PEG4-COOH for Targeted Therapy

Abstract

The development of antibody-drug conjugates (ADCs) represents a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A pivotal component in the design of next-generation ADCs is the linker, which dictates the stability, solubility, and efficacy of the entire conjugate. This application note details the use of Me-Tet-PEG4-COOH, a state-of-the-art heterobifunctional linker, in the development of ADCs. We provide comprehensive protocols for antibody modification and drug conjugation, summarize key quantitative data, and present visual workflows and signaling pathways to guide researchers, scientists, and drug development professionals in this cutting-edge field.

Introduction

This compound is a powerful tool in the bioconjugation chemist's arsenal for constructing advanced ADCs. Its unique architecture comprises three key functional domains:

-

Methyltetrazine (Me-Tet): A highly reactive and stable tetrazine moiety that enables rapid and specific bioorthogonal "click chemistry" via an inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group.[1][2] This reaction is known for its high efficiency and specificity in complex biological environments.[3]

-

PEG4 Spacer: A hydrophilic four-unit polyethylene glycol chain that enhances the aqueous solubility of the ADC, reduces aggregation, and minimizes steric hindrance.[1][3] This can lead to improved pharmacokinetic properties of the final conjugate.

-

Carboxylic Acid (COOH): A terminal functional group that allows for covalent attachment to either the antibody or the cytotoxic payload, typically through the formation of a stable amide bond with primary amines.

This application note will explore two primary strategies for utilizing this compound in ADC development: a two-step conjugation process and a pretargeted drug delivery approach.

Physicochemical Properties

A thorough understanding of the linker's properties is essential for its effective application in ADC development.

| Property | Value |

| Molecular Formula | C₂₂H₃₁N₅O₇ |

| Molecular Weight | 477.51 g/mol |

| Appearance | Red solid to red oil |

| Solubility | Soluble in DMSO, DMF, DCM, and water |

| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. |

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process requiring careful execution. Below are detailed protocols for the key experimental procedures.

Protocol 1: Two-Step Antibody-Drug Conjugation

This is the most common approach, involving the initial functionalization of the antibody with the linker, followed by the "click" reaction with a TCO-modified payload.

A. Antibody Modification with this compound

This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to primary amines (e.g., lysine residues) on the antibody.

Materials:

-

Monoclonal antibody (mAb)

-

This compound linker

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, pH 5.0-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody buffer to the Coupling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or carboxylates.

-

Linker Activation: In a separate microfuge tube, dissolve this compound in Activation Buffer. Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS over the linker. Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Conjugation: Immediately add the activated linker solution to the antibody solution. A typical molar ratio of linker to antibody ranges from 5:1 to 20:1.

-

Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes.

-

Purification: Remove excess linker and byproducts by buffer exchange into PBS using a desalting column appropriate for the antibody's molecular weight. The resulting tetrazine-modified antibody is ready for conjugation to a TCO-payload or for storage at 4°C (short-term) or -80°C (long-term).

B. Conjugation of TCO-Modified Payload to Tetrazine-Modified Antibody

This protocol details the final "click" reaction between the tetrazine-modified antibody and a payload functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

Tetrazine-modified antibody (from Protocol 1A)

-

TCO-modified payload

-

Reaction Buffer: PBS, pH 7.4

-

Size Exclusion Chromatography (SEC) system

Procedure:

-

Preparation: Ensure the tetrazine-modified antibody is in the Reaction Buffer at a known concentration. Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).

-

iEDDA Ligation: Add the TCO-payload stock solution to the antibody solution. A slight molar excess of the payload (e.g., 1.5 equivalents per tetrazine) is often used to ensure complete reaction.

-

Reaction: Incubate the reaction for 1-3 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purification: Purify the resulting ADC from excess payload and reaction byproducts using Size Exclusion Chromatography (SEC) or another suitable purification method.

-

Characterization: Characterize the final ADC to determine purity, aggregation, and the Drug-to-Antibody Ratio (DAR).

Protocol 2: Pretargeted Drug Delivery

This innovative two-step in vivo approach can potentially improve the therapeutic index of ADCs.

-

Pretargeting Step: An antibody modified with a trans-cyclooctene (TCO) group is administered to the patient. The antibody circulates and accumulates at the target site (e.g., a tumor). Unbound antibody is allowed to clear from the bloodstream, minimizing off-target effects.

-

Payload Administration: A small, drug-conjugated molecule carrying the this compound linker is then administered. This "payload" molecule rapidly circulates throughout the body.

-

In Vivo Click Reaction: Upon encountering the TCO-modified antibody at the target site, the methyltetrazine group of the linker undergoes a rapid and irreversible iEDDA reaction with the TCO group, concentrating the cytotoxic payload at the tumor site.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the two-step conjugation protocol.

Table 1: Reaction Conditions and Ratios

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 2-10 mg/mL | Higher concentrations can promote aggregation. |

| Linker:Antibody Molar Ratio | 5:1 to 20:1 | Varies depending on the desired DAR. |

| EDC/Sulfo-NHS:Linker Molar Ratio | 5:1 to 10:1 | Ensures efficient activation of the carboxylic acid. |

| Payload:Tetrazine Molar Ratio | 1.5:1 | A slight excess of payload drives the reaction to completion. |

| Reaction Time (Ligation) | 1-3 hours | Reaction is typically rapid. |

Table 2: ADC Characterization Parameters

| Parameter | Typical Values | Analytical Method(s) |

| Drug-to-Antibody Ratio (DAR) | 2-4 | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), LC-MS |

| Purity | >95% | Size Exclusion Chromatography (SEC) |

| Aggregation | <5% | Size Exclusion Chromatography (SEC) |

| In Vitro Cytotoxicity (IC50) | Varies by payload and cell line | Cell-based viability assays |

Visualizing the Process and Mechanism

Diagrams are provided to illustrate the experimental workflow and the underlying biological mechanism of action.

Caption: Two-step ADC synthesis workflow.

Caption: General ADC mechanism of action.

Application Example: Trastuzumab ADC Targeting HER2 Signaling

Trastuzumab (Herceptin®) is a monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2). In HER2-positive breast cancer, the overexpression of HER2 leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. An ADC constructed with Trastuzumab can specifically deliver a cytotoxic payload to HER2-expressing cancer cells. Upon binding to the HER2 receptor, the ADC is internalized, leading to the release of the cytotoxic payload inside the cell. Trastuzumab itself can also interfere with HER2 signaling by inhibiting its dimerization and downstream effects.

Conclusion

This compound offers a robust and versatile platform for the development of next-generation antibody-drug conjugates. The bioorthogonal nature of the tetrazine-TCO ligation provides a highly efficient and specific method for conjugating sensitive payloads to antibodies under mild conditions. The inclusion of a PEG spacer enhances the overall properties of the resulting ADC. The detailed protocols and data presented herein provide a solid foundation for researchers to harness the potential of this advanced linker technology in the pursuit of more effective and targeted cancer therapies.

References

Application Notes and Protocols for the Purification of Proteins Conjugated with Me-Tet-PEG4-COOH

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of proteins with functionalized linkers is a cornerstone of modern biopharmaceutical development, enabling the creation of targeted therapeutics like Antibody-Drug Conjugates (ADCs). The Me-Tet-PEG4-COOH linker is a heterobifunctional reagent featuring a methyltetrazine (Me-Tet) moiety for bioorthogonal click chemistry, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (COOH) for attachment to proteins.[1][2] The PEG spacer enhances solubility, reduces aggregation, and minimizes non-specific binding, making it a valuable tool in drug development.[3][4][5]

Following the conjugation reaction, the crude mixture is heterogeneous, containing the desired protein conjugate alongside unreacted protein, excess linker-payload, and aggregates. Effective purification is therefore a critical step to ensure the final product is safe and effective, with a well-defined degree of conjugation. The most common and effective purification strategies rely on chromatographic techniques, primarily Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).

This document provides detailed protocols and application notes for the purification of proteins conjugated with this compound using these standard chromatographic methods.

General Experimental and Purification Workflow

The overall process begins with the activation of the this compound linker and its conjugation to the protein. This is followed by a multi-step purification strategy to isolate the desired conjugate and subsequent characterization to verify its purity and integrity.

Method 1: Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on differences in their surface hydrophobicity. The conjugation of the Me-Tet-PEG4 linker and a subsequent payload increases the protein's overall hydrophobicity. This allows HIC to effectively separate protein species based on their degree of conjugation. Unconjugated protein, being the most hydrophilic, elutes first, followed by conjugates with an increasing number of linkers attached.

Experimental Protocol: HIC

-

Materials & Reagents:

-

HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)

-

HPLC or Chromatography System

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

-

Crude protein conjugate solution

-

-

Procedure:

-

Sample Preparation: Adjust the crude conjugate solution to a high salt concentration (e.g., 1.0 - 1.5 M ammonium sulfate) to promote binding to the column. Centrifuge the sample to remove any precipitated material.

-

Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A or a mixture of A and B that ensures the binding of all species.

-

Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate.

-

Elution: Elute the bound proteins using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 CVs. Collect fractions throughout the elution.

-

Analysis: Analyze the collected fractions using SDS-PAGE or analytical SEC to identify which fractions contain the desired conjugate species. Pool the relevant fractions for further processing.

-

Data Presentation: HIC Parameters

| Parameter | Typical Value / Condition | Purpose |

| Resin Type | Phenyl, Butyl, or Ether-based | Provides the hydrophobic stationary phase for interaction. Phenyl is often a good starting point for ADCs. |

| Mobile Phase A | 25 mM Sodium Phosphate, 1.0-2.0 M (NH₄)₂SO₄, pH 7.0 | Promotes hydrophobic interaction and binding to the resin. |

| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 | Disrupts hydrophobic interaction, leading to elution. |

| Gradient | 0-100% B over 20-30 CV | Separates species based on hydrophobicity. A shallow gradient improves resolution. |

| Flow Rate | 60-150 cm/h | Optimized for resolution and run time. |

| Elution Order | 1. Unconjugated Protein 2. Low-conjugation species 3. High-conjugation species | Separation is based on increasing hydrophobicity. |

Method 2: Size Exclusion Chromatography (SEC)

Principle: SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size and shape in solution). The covalent attachment of a PEG linker significantly increases the protein's size. SEC is highly effective for removing high-molecular-weight aggregates, which elute first, and small molecule impurities like excess linker or quenching reagents, which elute last. The desired conjugate elutes between these two extremes. SEC is often used as a final polishing step.

Experimental Protocol: SEC

-

Materials & Reagents:

-

SEC Column (e.g., Superdex 200, TSKgel G3000SWXL)

-

HPLC or FPLC System

-

Mobile Phase: A buffer compatible with the protein's stability (e.g., Phosphate Buffered Saline (PBS), pH 7.4). The buffer should be filtered and degassed.

-

Purified protein conjugate solution (e.g., from HIC).

-

-

Procedure:

-

Sample Preparation: Concentrate the pooled fractions from the previous purification step if necessary. Ensure the sample is free of particulates by centrifugation or filtration.

-

Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the chosen mobile phase until a stable baseline is achieved.

-

Sample Loading: Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

-

Elution: Elute the sample with the mobile phase under isocratic conditions (constant buffer composition) at a constant flow rate.

-

Fraction Collection & Analysis: Collect fractions corresponding to the main peak, which represents the purified monomeric protein conjugate. Analyze purity via analytical SEC or SDS-PAGE.

-

Data Presentation: SEC Parameters

| Parameter | Typical Value / Condition | Purpose |

| Resin Type | Cross-linked agarose/dextran or silica-based | Provides a porous matrix with a defined pore size distribution for separation. |

| Mobile Phase | 150 mM Phosphate Buffer, pH 7.0 (or PBS) | Carries the sample through the column without interacting with the stationary phase. |

| Flow Rate | 0.5 - 1.0 mL/min (for analytical columns) | A lower flow rate generally improves resolution. |

| Detection | UV at 280 nm | Monitors the protein elution from the column. |

| Expected Result | A shift to a shorter retention time for the PEGylated protein compared to the native protein. | The increased hydrodynamic radius of the conjugate causes it to elute earlier. |

Method 3: Ion Exchange Chromatography (IEX)

Principle: IEX separates proteins based on their net surface charge. The covalent attachment of the this compound linker can alter the protein's surface charge by masking charged residues (like lysines), thereby changing its isoelectric point (pI). This change in charge properties can be used to separate the conjugated protein from the unconjugated form. IEX is particularly useful for separating positional isomers if the PEGylation site affects the protein's overall charge differently.

-

Anion Exchange (AEX): Binds negatively charged proteins (used when buffer pH > pI).

-

Cation Exchange (CEX): Binds positively charged proteins (used when buffer pH < pI).

Experimental Protocol: IEX

-

Materials & Reagents:

-

IEX Column (e.g., Q Sepharose for AEX, SP Sepharose for CEX)

-

Chromatography System

-

Binding Buffer: Low ionic strength buffer (e.g., 20 mM Tris, pH 8.0 for AEX).

-

Elution Buffer: High ionic strength buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0 for AEX).

-

Protein sample in low-salt buffer.

-

-

Procedure:

-

Method Development: Determine the protein's pI. For CEX, choose a buffer pH at least one unit below the pI. For AEX, choose a buffer pH at least one unit above the pI.

-

Sample Preparation: Exchange the protein sample into the Binding Buffer using dialysis or a desalting column.

-

Column Equilibration: Equilibrate the IEX column with 5-10 CVs of Binding Buffer.

-

Sample Loading: Load the sample onto the column. The unconjugated protein and the conjugate may bind with different affinities.

-

Elution: Elute the bound proteins using a linear salt gradient (e.g., 0-100% Elution Buffer over 20-30 CVs). Proteins will elute based on the strength of their interaction with the resin.

-

Analysis: Analyze collected fractions to identify those containing the purified conjugate.

-

Data Presentation: IEX Method Development

| Parameter | Selection Criteria | Rationale |

| IEX Mode | Anion (AEX) or Cation (CEX) | Depends on protein pI and desired buffer pH. Choose conditions where the target protein binds effectively. |

| Resin Choice | Strong (Q, SP) or Weak (DEAE, CM) | Strong ion exchangers maintain their charge over a wide pH range, offering more flexibility. |

| pH of Buffers | pH > pI for AEX; pH < pI for CEX | Maximizes the charge difference between the protein and the resin, leading to stronger binding. |

| Elution Method | Salt Gradient or pH Gradient | A salt gradient is most common; counter-ions compete with the protein for binding sites, causing elution. |

Conclusion

The purification of proteins conjugated with this compound is a multi-step process essential for producing a homogeneous and high-quality final product. A combination of chromatographic techniques is typically required to remove a complex mixture of impurities. Hydrophobic Interaction Chromatography is a powerful first step to separate species based on the degree of conjugation. Size Exclusion Chromatography serves as an indispensable final polishing step to remove aggregates and small-molecule contaminants. Ion Exchange Chromatography offers an alternative or complementary approach, separating molecules based on charge alterations induced by the PEGylation. The successful implementation of these methods, guided by the protocols and principles outlined in these notes, will enable researchers to obtain highly purified protein conjugates suitable for downstream therapeutic and diagnostic applications.

References

Revolutionizing Bioconjugation: Molar Excess Calculations and Protocols for Me-Tet-PEG4-COOH in Protein Labeling

Application Notes and Protocols

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for the development of targeted therapeutics and advanced diagnostics. Me-Tet-PEG4-COOH, a heterobifunctional linker, stands at the forefront of bioconjugation technology, enabling the covalent attachment of molecules to proteins with high specificity and stability. This document provides detailed application notes, protocols, and molar excess calculations for the successful use of this compound in protein labeling, with a focus on its application in creating antibody-drug conjugates (ADCs) and in pre-targeted therapy strategies.

Introduction to this compound

This compound is a versatile linker composed of three key functional components:

-

Methyltetrazine (Me-Tet): A highly reactive and stable tetrazine moiety that rapidly and specifically reacts with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.

-

PEG4 Spacer: A hydrophilic four-unit polyethylene glycol spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.

-

Carboxylic Acid (COOH): A terminal carboxyl group that can be activated to form a stable amide bond with primary amines, such as the lysine residues on the surface of proteins.

This dual functionality allows for a robust two-step bioconjugation strategy, providing precise control over the labeling process.

Quantitative Data Summary: Molar Excess Ratios

The efficiency of protein labeling with this compound is critically dependent on the molar ratios of the reagents used in each step. The following tables summarize recommended starting molar excess ratios for the activation of the carboxylic acid group and the subsequent tetrazine-TCO ligation. It is important to note that optimal ratios should be empirically determined for each specific protein and application.

Table 1: Molar Excess Ratios for Carboxylic Acid Activation (EDC/NHS Chemistry)

| Reagent/Parameter | Recommended Molar Excess/Ratio | Purpose |

| This compound : Protein | 5- to 30-fold excess | To control the degree of labeling (DOL). Higher excess leads to higher DOL. |

| EDC : this compound | 1- to 2-fold excess | To activate the carboxylic acid group. |

| NHS/sulfo-NHS : this compound | 1- to 5-fold excess | To form a more stable amine-reactive NHS ester, improving conjugation efficiency. |

Table 2: Molar Excess Ratios for Tetrazine-TCO Ligation

| Reagent/Parameter | Recommended Molar Ratio (Tetrazine : TCO) | Application |

| Tetrazine-Protein : TCO-Molecule | 1 : 1.05 to 1 : 1.5 | General protein conjugation to ensure complete reaction of the tetrazine-labeled protein.[1] |

| TCO-Protein 1 : Tetrazine-Protein 2 | 1 : 1 | Protein-protein conjugation.[2] |

| Tetrazine-Molecule : TCO-Protein | 5- to 20-fold excess | Direct ligation of a small molecule to a TCO-modified protein.[3] |

Experimental Protocols

Protocol 1: Two-Step Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein via its primary amines, followed by the bioorthogonal reaction with a TCO-containing molecule.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.4)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

TCO-functionalized molecule

-

Desalting columns

Procedure:

Step 1: Activation of this compound and Conjugation to Protein

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, prepare 100 mM stock solutions of EDC and sulfo-NHS in Activation Buffer.

-

-

Protein Preparation:

-

Buffer exchange the protein into Conjugation Buffer to a concentration of 2-10 mg/mL.

-

-

Activation and Conjugation:

-

In a microcentrifuge tube, combine this compound, EDC, and sulfo-NHS at the desired molar ratios (refer to Table 1).

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

Add the activated this compound solution to the protein solution.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

-

-

Quenching:

-

Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts using a desalting column equilibrated with Conjugation Buffer.

-

Step 2: Tetrazine-TCO Ligation

-

Reaction Setup:

-

To the purified tetrazine-labeled protein, add the TCO-functionalized molecule at the desired molar ratio (refer to Table 2).

-

-

Incubation:

-

Incubate the reaction mixture for 30-60 minutes at room temperature.[5] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.

-

-

Purification:

-

If necessary, purify the final conjugate from unreacted TCO-molecule using a desalting column or other appropriate chromatography method.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Protein Labeling

The following diagram illustrates the two-step experimental workflow for labeling a protein with this compound and a subsequent TCO-containing molecule.

Caption: Two-step workflow for protein labeling.

Application Example: Antibody-Drug Conjugate Targeting the HER2 Signaling Pathway

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that utilize monoclonal antibodies to deliver potent cytotoxic agents specifically to cancer cells. The human epidermal growth factor receptor 2 (HER2) is a well-established target in breast cancer. The following diagram depicts the binding of a HER2-targeting ADC and the subsequent inhibition of downstream signaling pathways.

Caption: HER2 signaling pathway targeted by an ADC.

Application Example: Pre-targeted Therapy Workflow

Pre-targeted therapy is a two-step approach that separates the delivery of the targeting molecule (e.g., an antibody) from the therapeutic agent. This strategy can improve the therapeutic window by allowing the antibody to clear from circulation before the administration of a potent, rapidly clearing therapeutic agent. The diagram below illustrates the logical workflow of a pre-targeted therapy using tetrazine-TCO click chemistry.

Caption: Logical workflow of pre-targeted therapy.

Conclusion

This compound is a powerful and versatile tool for the precise and efficient labeling of proteins. By carefully controlling the molar excess of reagents and following optimized protocols, researchers can generate well-defined bioconjugates for a wide range of applications, from the development of next-generation antibody-drug conjugates to innovative pre-targeted imaging and therapeutic strategies. The methodologies and data presented in these application notes provide a solid foundation for the successful implementation of this compound in advanced bioconjugation workflows.

References

Application Note: Optimal Buffer Selection for EDC/NHS Activation of Me-Tet-PEG4-COOH

Introduction

The conjugation of biomolecules using tetrazine-TCO "click chemistry" is a powerful tool in drug development, diagnostics, and life sciences research. A critical step in this process is the activation of the carboxylic acid moiety of Me-Tet-PEG4-COOH for subsequent coupling to amine-containing biomolecules. This is commonly achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The choice of buffer for this activation step is paramount for achieving high coupling efficiency and minimizing side reactions. This application note provides a detailed guide to selecting the optimal buffer system for the EDC/NHS activation of this compound.

The Chemistry of Activation

The EDC/NHS activation of a carboxylic acid is a two-step process. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS traps the O-acylisourea intermediate, converting it to a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond.

The efficiency of both the activation and the subsequent coupling reaction is highly pH-dependent. The activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0), while the reaction of the NHS-ester with a primary amine is favored at a more neutral to slightly basic pH (pH 7.0-8.5).[1] This is because the primary amine needs to be in its unprotonated state to act as a nucleophile.[1]

Buffer Selection Criteria

An appropriate buffer for the EDC/NHS activation step should meet the following criteria:

-

pH: The buffer should have a pKa that allows for stable pH control in the optimal range for the activation reaction (pH 4.5-6.0).

-

Composition: The buffer components must not interfere with the reaction. Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) are unsuitable as they will compete in the reaction.[1][2] Phosphate buffers are also generally avoided during the activation step as they can reduce the reactivity of EDC.[1]

-

Solubility: The buffer must be able to dissolve this compound and the coupling reagents.

Based on these criteria, MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most highly recommended buffer for the EDC/NHS activation of carboxylic acids.

Quantitative Data Summary

The following table summarizes the key parameters for buffer selection in the two-step EDC/NHS coupling process.

| Parameter | Activation Step | Coupling Step | Rationale | Reference(s) |

| Optimal pH Range | 4.5 - 6.0 | 7.0 - 8.5 | Maximizes O-acylisourea intermediate formation and stability. | Ensures the primary amine is deprotonated and nucleophilic. |

| Recommended Buffer | 0.1 M MES Buffer | Phosphate-Buffered Saline (PBS) or Borate Buffer | MES is a non-amine, non-carboxylate buffer ideal for activation. | PBS and Borate buffers maintain a stable pH for the amine reaction without interfering. |

| Buffers to Avoid | Tris, Glycine, Acetate, Phosphate | Tris, Glycine | These buffers contain primary amines or carboxylates that compete with the reaction. Phosphate can reduce EDC reactivity. | Tris and Glycine will react with the NHS-ester. |

| NHS Ester Half-life | Relatively stable | Highly pH-dependent | The NHS ester is susceptible to hydrolysis at higher pH. | ~4-5 hours at pH 7, ~1 hour at pH 8, ~10 minutes at pH 8.6. |

Experimental Protocols

Materials and Reagents

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1X PBS, pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Amine-containing biomolecule

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for initial dissolution of this compound)

Protocol for EDC/NHS Activation of this compound (Two-Step Aqueous Protocol)

This protocol is designed for the in-situ activation of this compound and immediate conjugation to an amine-containing biomolecule in an aqueous environment.

-

Reagent Preparation:

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

-

Dissolve this compound in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used for initial dissolution before adding the aqueous buffer.

-

-

Activation Reaction:

-

In a reaction vial, combine this compound (1 equivalent) with EDC (1.5-2 equivalents) and NHS/Sulfo-NHS (1.5-2 equivalents) in Activation Buffer.

-

The final concentration of this compound should be in the low millimolar range (e.g., 1-5 mM).

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to Amine-Containing Biomolecule:

-

Immediately after the activation step, add the amine-containing biomolecule (dissolved in Coupling Buffer) to the reaction mixture. A 10- to 20-fold molar excess of the activated Me-Tet-PEG4-NHS ester is commonly used for protein labeling.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer or a dilute base if necessary.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the reaction and hydrolyze any unreacted NHS esters, add the Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

-

Visualizing the Workflow and Chemistry

The following diagrams illustrate the chemical pathway and the experimental workflow for the EDC/NHS activation of this compound.

Caption: EDC/NHS activation and coupling chemistry.

Caption: Experimental workflow for two-step conjugation.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Conjugation Efficiency | Suboptimal pH: Incorrect pH for activation or coupling. | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5. |

| Hydrolysis of NHS-ester: Delay between activation and coupling. | Use the activated Me-Tet-PEG4-NHS ester immediately. | |

| Inactive Reagents: EDC or NHS has been hydrolyzed due to improper storage. | Use fresh, high-quality EDC and NHS. Store desiccated at 4°C. | |

| Buffer Interference: Use of an inappropriate buffer. | Use a non-amine, non-carboxylate buffer like MES for activation. | |

| Precipitation during reaction | Poor solubility of reactants: The biomolecule or activated compound may not be soluble. | Ensure all components are fully dissolved. For hydrophobic molecules, a small percentage of an organic co-solvent may be necessary. |

Conclusion

The selection of an appropriate buffer system is critical for the successful EDC/NHS activation of this compound. A two-step pH approach, utilizing MES buffer at pH 4.5-6.0 for the activation step and a phosphate or borate buffer at pH 7.0-8.5 for the coupling step, will maximize the yield of the desired conjugate. By following the detailed protocols and troubleshooting guide provided in this application note, researchers can achieve efficient and reproducible conjugation of this compound to their biomolecules of interest.

References

Functionalizing Nanoparticles with Me-Tet-PEG4-COOH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of nanoparticles with Methyl-Tetrazine-PEG4-Carboxylic Acid (Me-Tet-PEG4-COOH). This heterobifunctional linker is a powerful tool in the development of advanced drug delivery systems, diagnostic agents, and research probes, enabling the precise conjugation of biomolecules through bioorthogonal click chemistry.

Introduction to this compound

This compound is a versatile linker composed of three key functional components:

-

Methyl-Tetrazine (Me-Tet): An electron-deficient diene that participates in highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained trans-cyclooctene (TCO) groups.[1][2] This bioorthogonal "click chemistry" is exceptionally efficient and biocompatible, proceeding readily in biological media.[3]

-

Polyethylene Glycol (PEG4): A short, hydrophilic tetra-ethylene glycol spacer. The PEG component enhances the aqueous solubility of the functionalized nanoparticles, reduces non-specific protein binding (biofouling), and can improve their pharmacokinetic profile by increasing circulation time in vivo.[1]

-

Carboxylic Acid (COOH): A terminal carboxyl group that allows for the covalent attachment of the linker to nanoparticles displaying primary amine groups on their surface.[1] This is typically achieved through the formation of a stable amide bond using carbodiimide chemistry (e.g., EDC and NHS).